1-Benzyl-3-ethylazetidin-3-OL
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Overview
Description
1-Benzyl-3-ethylazetidin-3-OL is a chemical compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in organic chemistry due to their unique structural properties and reactivity. The presence of both benzyl and ethyl groups in this compound makes it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethylazetidin-3-OL can be synthesized through the cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol in the presence of triethylamine. The reaction is typically carried out at temperatures ranging from 50°C to 150°C, often under reflux conditions . The use of a phase-transfer catalyst, such as tetraalkylammonium halide, can enhance the yield and efficiency of the cyclization process .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of robust and scalable processes, ensuring high purity and yield. The starting materials, such as N-benzyl-3-amino-1-chloro-propan-2-ol, are often produced in bulk, and the reaction conditions are carefully controlled to minimize impurities and maximize output .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethylazetidin-3-OL undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acids.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-ethylazetidin-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethylazetidin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in proteins, while the ethyl group provides additional steric and electronic effects .
Comparison with Similar Compounds
1-Methylazetidin-3-ol: Similar in structure but with a methyl group instead of a benzyl group.
1-Benzylazetidin-3-ol: Lacks the ethyl group, making it less sterically hindered.
Uniqueness: 1-Benzyl-3-ethylazetidin-3-OL stands out due to the combination of benzyl and ethyl groups, which confer unique reactivity and binding properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-benzyl-3-ethylazetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-2-12(14)9-13(10-12)8-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |
InChI Key |
IYHXJTWQKHWEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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